Process Scalability: Route 3 Demonstrates Metric-Ton Manufacturing Feasibility for (S)-Oxetan-2-ylmethyl Tosylate
Pfizer process chemists evaluated five distinct synthetic routes to (S)-oxetan-2-ylmethyl tosylate. Route 3 was successfully executed at manufacturing scale to deliver metric ton quantities as a solution in ethyl acetate, directly integrated into downstream drug candidate synthesis [1]. This contrasts with the majority of 2-substituted oxetane building blocks, for which no published large-scale manufacturing data exist.
| Evidence Dimension | Manufacturing scale feasibility |
|---|---|
| Target Compound Data | Metric ton quantities successfully produced via Route 3 |
| Comparator Or Baseline | Routes 1A, 2, and other investigated methodologies (5 total routes evaluated) |
| Quantified Difference | 3 of 5 routes demonstrated at laboratory scale; Route 3 alone validated at metric-ton scale |
| Conditions | Pfizer process chemistry evaluation; Route 3 executed at scale and delivered as EtOAc solution |
Why This Matters
Procurement decisions for pharmaceutical intermediates require validated supply chain scalability; this compound is documented to be manufacturable at industrial quantities, reducing supply risk.
- [1] Badland, M., Brown, M.S., Carson, N., et al. Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development, 2025, 29(2). View Source
